Gardoside
Overview
Description
Gardoside is an iridoid glycoside that can be found in the roots of L. alba . It is also known by the synonym 栀子新苷 . The molecular formula of Gardoside is C16H22O10 .
Molecular Structure Analysis
Gardoside has a molecular weight of 374.34 . It has 9 defined stereocentres .Physical And Chemical Properties Analysis
Gardoside is a white crystalline solid . It is practically insoluble in water, but soluble in hot organic solvents such as ethanol and benzene . It has a density of 1.6±0.1 g/cm3 .Scientific Research Applications
Iridoid Glucosides in Various Plants
- Gardoside, identified as 8,10-dehydrologanic acid, is an iridoid glucoside isolated from the fruits of Gardenia jasminoides, which is used as a Chinese crude drug "Shan-zhii" (Inouye, Takeda, & Nishimura, 1974).
- In Parentucellia Viscosa, alongside other glucosides, gardoside methyl ester was isolated, further establishing the presence of this compound in different plant species (Bianco, Passacantilli, Righi, & Nicoletti, 1985).
- A study on Plantago sempervirens from Majella National Park reported the isolation of gardoside, along with other compounds like aucubin and caryoptoside (Venditti et al., 2012).
- Research on Melampyrum arvense and M. cristatum revealed the presence of gardoside methyl ester among other iridoid glucosides (Damtoft, Hansen, Jacobsen, Jensen, & Nielsen, 1984).
Phytochemical Analysis and Diversity
- In Plantago alpina and P. altissima, gardoside was found among other iridoid glucosides, indicating its widespread occurrence in the Plantago genus (Jensen, Olsen, Rahn, & Rasmussen, 1996).
- A unique compound, 6′-O-[(E)-sinapoyl]gardoside, was identified in Gardenia jasminoides Ellis, showcasing the structural diversity of gardoside derivatives (Fu, Chou, & Wang, 2008).
Gardoside in Ecology and Herbivory
- In Aureolaria flava, four iridoid glycosides including gardoside methyl ester were identified, and their sequestration by Euphydryas phaeton butterflies was studied, providing insights into plant-herbivore interactions (Belofsky, Bowers, Janzen, & Stermitz, 1989).
Future Directions
properties
IUPAC Name |
(1S,4aS,6S,7aS)-6-hydroxy-7-methylidene-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O10/c1-5-8(18)2-6-7(14(22)23)4-24-15(10(5)6)26-16-13(21)12(20)11(19)9(3-17)25-16/h4,6,8-13,15-21H,1-3H2,(H,22,23)/t6-,8+,9-,10-,11-,12+,13-,15+,16+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKCJJNYSGWZDU-RQJSCMEKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gardoside |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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